Nitidine

Beschreibung

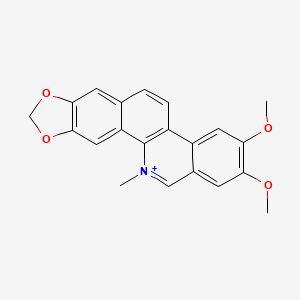

This compound is a natural product found in Zanthoxylum ailanthoides, Zanthoxylum gilletii, and other organisms with data available.

Eigenschaften

IUPAC Name |

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMPSGJPCCJYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13063-04-2 (chloride) | |

| Record name | Nitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60218846 | |

| Record name | Nitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-57-7 | |

| Record name | Nitidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nitidine's Anti-Cancer Mechanisms: A Technical Overview for Drug Development

An in-depth examination of the molecular pathways and cellular effects of Nitidine Chloride, a promising natural alkaloid for oncology research and therapeutic development.

Introduction

This compound chloride (NC), a natural benzophenanthridine alkaloid isolated from the root of Zanthoxylum nitidum, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing a comprehensive resource for researchers, scientists, and drug development professionals. This document details the signaling pathways modulated by this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of several critical signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[1][2][3] This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.

Key Molecular Events:

-

Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[2][4]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][4][5]

-

Mitochondrial Membrane Depolarization: The compound has been shown to induce depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[6]

-

p53 Activation: In some cancer types, this compound's pro-apoptotic activity is linked to the activation of the p53 signaling pathway.[2][3][7]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[4][8][9]

Key Molecular Events:

-

Modulation of Cyclins and CDKs: this compound downregulates the expression of key cell cycle regulators such as Cyclin B1, CDK1, and CDK4.[5][10]

-

Upregulation of Cell Cycle Inhibitors: It increases the expression of cell cycle inhibitors like p21 and p27.[2][4][7][10]

-

Targeting BUB1: Recent studies have identified Budding uninhibited by benzimidazoles 1 (BUB1), a crucial mitotic checkpoint protein, as a direct target of this compound in colorectal cancer.[11]

Inhibition of Metastasis and Angiogenesis

This compound demonstrates significant potential in preventing cancer spread by inhibiting cell migration, invasion, and the formation of new blood vessels (angiogenesis).[2][12]

Key Molecular Events:

-

Suppression of MMPs: It downregulates the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[2][12]

-

Inhibition of EMT: this compound can reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by modulating the expression of markers like E-cadherin and N-cadherin.[7][13]

-

VEGF Pathway Inhibition: The compound suppresses angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[5]

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are a consequence of its ability to interfere with multiple interconnected signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a primary target of this compound in several cancers, including oral, gastric, and liver cancer.[1][2][5] Constitutive activation of STAT3 is a hallmark of many tumors, promoting proliferation, survival, and angiogenesis. This compound inhibits the phosphorylation of STAT3, thereby preventing its activation and the transcription of its downstream target genes like cyclin D1, Bcl-xL, and VEGF.[2]

Caption: this compound inhibits the STAT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway in various cancers, including renal, breast, and ovarian cancer.[12][14] It inhibits the phosphorylation of Akt and mTOR, leading to the downstream effects of apoptosis induction and cell growth inhibition.[2][14]

Caption: this compound suppresses the PI3K/Akt/mTOR pathway.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that this compound targets to exert its anti-cancer effects, particularly in colorectal and renal cancer.[3][15] By inhibiting the phosphorylation of ERK, this compound disrupts the signaling that promotes cell proliferation and survival.[2][6]

Caption: this compound inhibits the ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound chloride across different cancer cell lines.

Table 1: IC50 Values of this compound Chloride in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Ovarian Cancer | SKOV3 | ~5.0 | 48 | [9] |

| Ovarian Cancer | OVCAR3 | ~7.5 | 48 | [9] |

| Breast Cancer | MCF-7 | ~10.0 | 48 | [4] |

| Breast Cancer | MDA-MB-231 | ~7.5 | 48 | [4] |

| Oral Cancer | HSC3 | ~5.0 | 48 | [1] |

| Oral Cancer | HSC4 | ~5.0 | 48 | [1] |

| Glioblastoma | U87 | 10.0 | Not Specified | [16] |

| Glioblastoma | C6 | 8.0 | Not Specified | [16] |

| Colon Cancer | SW480 | ~10.0 | 24 | [6] |

Table 2: Effects of this compound Chloride on Protein Expression

| Cancer Type | Cell Line | Protein | Effect | Reference |

| Breast Cancer | MCF-7, MDA-MB-231 | Bax | Upregulation | [4] |

| Breast Cancer | MCF-7, MDA-MB-231 | Bcl-2 | Downregulation | [4] |

| Breast Cancer | MCF-7, MDA-MB-231 | Cleaved Caspase-3 | Upregulation | [4] |

| Breast Cancer | MCF-7, MDA-MB-231 | p53 | Upregulation | [4] |

| Breast Cancer | MCF-7, MDA-MB-231 | p21 | Upregulation | [4] |

| Oral Cancer | HSC3, HSC4 | p-STAT3 | Downregulation | [1] |

| Oral Cancer | HSC3, HSC4 | Cleaved Caspase-3 | Upregulation | [1] |

| Renal Cancer | 786-O, A498 | p-Akt | Downregulation | [12] |

| Renal Cancer | 786-O, A498 | MMP-2 | Downregulation | [12] |

| Renal Cancer | 786-O, A498 | MMP-9 | Downregulation | [12] |

| Colorectal Cancer | HCT116 | BUB1 | Downregulation | [11] |

| Ovarian Cancer | SKOV3, OVCAR3 | Skp2 | Downregulation | [9] |

Detailed Experimental Protocols

The following are standardized methodologies for key experiments cited in the literature on this compound chloride.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound chloride (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Workflow:

Caption: Workflow for Western Blot analysis.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Preparation: Harvest this compound-treated and control cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound chloride is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like STAT3, PI3K/Akt, and ERK underscores its therapeutic potential. The quantitative data consistently demonstrate its efficacy across a broad spectrum of cancer cell lines.

Future research should focus on:

-

In vivo studies and clinical trials: To validate the preclinical findings in animal models and eventually in human subjects.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[4]

-

Pharmacokinetics and bioavailability: Optimizing the delivery and bioavailability of this compound to improve its therapeutic index.

-

Identification of novel targets: Further elucidating the complete molecular landscape of this compound's interactions within cancer cells.

This technical guide provides a solid foundation for researchers and drug developers to further explore and harness the anti-cancer potential of this compound chloride.

References

- 1. This compound chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor functions and mechanisms of this compound chloride in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound chloride inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound chloride inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound chloride inhibited the expression of S phase kinase-associated protein 2 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Arrest and Apoptosis Induction Activity of this compound Chloride on Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound chloride inhibits colorectal cancer by targeting BUB1: mechanistic insights from molecular dynamics simulation, spatial transcriptomics, and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound chloride inhibits renal cancer cell metastasis via suppressing AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound chloride suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound chloride induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Anti-Inflammatory Mechanisms of Nitidine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidine chloride (NC), a pentacyclic benzophenanthridine alkaloid isolated from the root of Zanthoxylum nitidum, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound chloride. The primary mechanisms include the potent inhibition of the NF-κB and MAPK signaling pathways, the suppression of the NLRP3 inflammasome, and a novel mechanism involving the inhibition of Topoisomerase I (TOP1) leading to enhanced production of the anti-inflammatory cytokine IL-10 via the Akt signaling pathway. Furthermore, this compound chloride exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of this compound chloride as a potential therapeutic agent for inflammatory diseases.

Core Anti-Inflammatory Mechanisms

This compound chloride exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling cascades and inflammatory mediators. The principal mechanisms are:

-

Inhibition of NF-κB and MAPK Signaling Pathways: this compound chloride effectively suppresses the production of pro-inflammatory cytokines by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4]

-

Modulation of the NLRP3 Inflammasome: Recent evidence indicates that this compound chloride can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines like IL-1β.[5]

-

Inhibition of Topoisomerase I and Enhancement of IL-10 Production: A novel mechanism of action for this compound chloride involves the inhibition of Topoisomerase I (TOP1), which leads to the activation of the Akt signaling pathway and a subsequent increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][6]

-

Antioxidant Activity: this compound chloride has been shown to possess antioxidant properties, including the ability to scavenge reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[5]

Detailed Signaling Pathways and Molecular Interactions

Inhibition of NF-κB and MAPK Signaling

This compound chloride has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2][4] This inhibition is achieved by targeting the upstream NF-κB and MAPK signaling pathways.

In the canonical NF-κB pathway, this compound chloride inhibits the translocation of the p65 subunit into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1][3][4] Concurrently, it suppresses the phosphorylation of key MAPK family members, including JNK and p38 MAPK.[5][7]

Suppression of the NLRP3 Inflammasome

This compound chloride has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[5] This multi-protein complex is a critical component of the innate immune response, and its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. By inhibiting NLRP3 inflammasome activation, this compound chloride effectively reduces the secretion of these potent pro-inflammatory cytokines. The mechanism is linked to its ability to scavenge reactive oxygen species (ROS), a known trigger for NLRP3 activation.[5]

TOP1 Inhibition and IL-10 Production

A distinct anti-inflammatory mechanism of this compound chloride involves its ability to inhibit Topoisomerase I (TOP1).[6] This inhibition triggers the activation of the serine/threonine kinase Akt. Activated Akt, in turn, promotes the production and secretion of the potent anti-inflammatory cytokine IL-10.[3][6] This increased IL-10 expression helps to resolve inflammation and suppress the production of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound chloride on various inflammatory markers as reported in the literature.

Table 1: Effect of this compound Chloride on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | This compound Conc. (µM) | Inhibition (%) | Reference |

| TNF-α | 1, 5, 10 | Dose-dependent | [1] |

| IL-1β | 1, 5, 10 | Dose-dependent | [1] |

| IL-6 | 1, 5, 10 | Dose-dependent | [1] |

Table 2: Effect of this compound Chloride on Inflammatory Mediators in IL-1β-treated Rat Articular Chondrocytes

| Mediator | This compound Conc. (µM) | Effect | Reference |

| iNOS | Not specified | Dose-dependent decrease | [5] |

| COX-2 | Not specified | Dose-dependent decrease | [5] |

| MMP-3 | Not specified | Decreased expression | [5] |

| MMP-9 | Not specified | Decreased expression | [5] |

| MMP-13 | Not specified | Decreased expression | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory mechanisms of this compound chloride.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are typically seeded in 6-well or 24-well plates and allowed to adhere overnight.

-

Rat Articular Chondrocytes (RACs): Isolated from the knee joints of Sprague-Dawley rats and cultured in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin. Experiments are typically performed on passage 3 (P3) chondrocytes.

-

-

Treatment Protocol:

-

Cells are pre-treated with varying concentrations of this compound chloride (e.g., 1, 5, 10 µM) for a specified duration (e.g., 1 hour).

-

Inflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS; 1 µg/mL) for RAW 264.7 cells or Interleukin-1β (IL-1β; 10 ng/mL) for RACs.

-

Cells are incubated for a further period (e.g., 24 hours) before harvesting for analysis.

-

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: To quantify the protein levels of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure: Culture supernatants are collected, and cytokine concentrations are measured using commercially available ELISA kits according to the manufacturer's instructions. Absorbance is read on a microplate reader.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Principle: To measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2, Ptgs2).

-

Procedure:

-

Total RNA is extracted from treated cells using a suitable reagent (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh) as an internal control.

-

-

Analysis of Signaling Pathways

-

Western Blotting:

-

Principle: To detect the protein levels and phosphorylation status of key signaling molecules (e.g., p-p65, p-JNK, p-p38, Akt).

-

Procedure:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (total and phosphorylated forms).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

-

Immunofluorescence Staining:

-

Principle: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

-

Procedure:

-

Cells are grown on coverslips and treated as described above.

-

Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Cells are incubated with a primary antibody against the protein of interest (e.g., p65).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

-

Conclusion and Future Directions

This compound chloride demonstrates a robust and multi-faceted anti-inflammatory profile by targeting key signaling pathways including NF-κB, MAPK, and the NLRP3 inflammasome. Its unique ability to inhibit TOP1 and subsequently enhance the production of the anti-inflammatory cytokine IL-10 presents a novel therapeutic avenue. The collective evidence strongly supports the potential of this compound chloride as a lead compound for the development of new anti-inflammatory drugs.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound chloride and its targets.

-

Conducting comprehensive in vivo studies in various animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

-

Investigating potential synergistic effects of this compound chloride with existing anti-inflammatory agents.

This in-depth understanding of its mechanisms of action will be crucial for the successful translation of this compound chloride from a promising natural product into a clinically effective therapeutic agent.

References

- 1. This compound chloride inhibits LPS-induced inflammatory cytokines production via MAPK and NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]

- 3. This compound chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Chloride Alleviates Inflammation and Cellular Senescence in Murine Osteoarthritis Through Scavenging ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound chloride exerts anti-inflammatory action by targeting Topoisomerase I and enhancing IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Nitidine Chloride

Introduction

Nitidine chloride is a quaternary benzophenanthridine alkaloid predominantly isolated from the roots and stems of plants from the Zanthoxylum genus. Possessing a wide spectrum of pharmacological activities, it has garnered significant interest for its potent anti-inflammatory, anti-malarial, and notably, its antitumor properties.[1] The therapeutic potential of this compound chloride is, however, intrinsically linked to its behavior within a biological system. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a viable clinical agent.

This technical guide provides an in-depth analysis of the current scientific knowledge regarding the pharmacokinetics and bioavailability of this compound chloride. It is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and analytical workflows.

Pharmacokinetic Profile

The journey of this compound chloride through the body is characterized by rapid distribution, metabolism primarily mediated by cytochrome P450 enzymes, and limited excretion of the parent drug. A significant challenge in its development is its poor water solubility and consequently, low oral bioavailability.[1][2]

Absorption

The intestinal absorption of this compound chloride primarily occurs via passive diffusion.[1] Studies conducted on rat small intestine models have demonstrated that the absorption process is independent of the drug concentration, a characteristic feature of passive transport.[2] However, the inherent poor solubility of the compound is a major limiting factor for its overall absorption and bioavailability.[1]

Distribution

Following administration, this compound chloride is distributed rapidly and widely throughout the body. Preclinical studies in rats have shown that within minutes of intravenous injection, the compound can be detected in various tissues and organs. The highest concentrations are typically found in the kidney, followed by the small intestine and liver. Furthermore, this compound chloride exhibits a moderate degree of binding to plasma proteins, which is independent of its concentration.[1]

Metabolism

The metabolism of this compound chloride is a key factor influencing its therapeutic efficacy and potential toxicity. The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, plays a significant role in its metabolic transformation. This metabolic process can mitigate the toxicity associated with the compound.[1]

Excretion

The elimination of this compound chloride from the body is limited in its unchanged form. Studies have shown that the parent compound is rarely excreted in urine and feces, indicating that it undergoes extensive metabolism before elimination.[1]

Bioavailability

A primary hurdle in the clinical development of this compound chloride is its low bioavailability, largely attributed to its poor water solubility.[1][2] This characteristic necessitates the exploration of advanced formulation strategies, such as nanoparticles, microspheres, and nano-micelles, to enhance its solubility and improve its therapeutic effect while potentially reducing its toxicity.[1]

Data Presentation: Quantitative Pharmacokinetic and Physicochemical Parameters

The following tables summarize the key quantitative data available for this compound chloride.

Table 1: Pharmacokinetic Parameters of this compound Chloride in Rabbits Following Intravenous Administration

| Dose (mg/kg) | T½α (min) | T½β (min) | AUC (µg·min/mL) | Pharmacokinetic Model |

| 4 | 5.46 ± 0.89 | 263.33 ± 16.4 | 46.56 ± 1.80 | Two-Compartment |

| 6 | 4.76 ± 0.33 | 274.71 ± 16.52 | 69.19 ± 2.30 | Two-Compartment |

Data sourced from a study on the pharmacokinetics of this compound chloride in rabbits.[3][4]

Table 2: Physicochemical Properties of this compound Chloride at 37°C

| Property | Value | Solvent/System |

| Equilibrium Solubility | ||

| 363.72 mg/L | Water | |

| 1047.23 mg/L | Methanol | |

| 301.92 mg/L | Absolute Ethanol | |

| 695.62 mg/L | 60% Ethanol | |

| 2.89 mg/L | Petroleum Ether | |

| Apparent Oil-Water Partition Coefficient | 54.61 | n-octanol-water/buffer |

Data from a study on the equilibrium solubility and partition coefficient of this compound chloride.[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rabbits

This protocol describes a typical intravenous pharmacokinetic study.

-

Animal Model: Twelve healthy rabbits are randomized into two groups.[3]

-

Drug Administration: this compound chloride is administered intravenously at doses of 4 mg/kg and 6 mg/kg, respectively.[3]

-

Sample Collection: Blood samples are collected at predetermined time points following administration. Plasma is separated by centrifugation.

-

Sample Preparation: An internal standard, such as chloramphenicol, is added to the plasma samples. This compound chloride is then extracted from the plasma using an ion-pair reagent.[3]

-

Analytical Method: The concentration of this compound chloride in the extracted plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[3]

-

Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life and AUC. The data for this compound chloride has been shown to fit a two-compartment model.[3]

In Situ Intestinal Absorption Study in Rats

This protocol outlines a method to evaluate intestinal absorption.

-

Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight with free access to water before the experiment.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the small intestine. A specific segment of the intestine (e.g., jejunum) is cannulated at both ends to create an isolated loop.

-

Perfusion: A solution containing a known concentration of this compound chloride is perfused through the isolated intestinal segment at a constant flow rate.

-

Sample Collection: The outlet perfusate is collected at regular intervals. Blood samples may also be collected from the portal vein to directly measure the amount of drug absorbed into the bloodstream.

-

Analysis: The concentration of this compound chloride in the perfusate and plasma samples is quantified by HPLC to determine the rate and extent of absorption.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol details a common analytical method for quantifying this compound chloride in biological matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Column: A C18 reversed-phase column is typically employed for separation.

-

Mobile Phase: The composition of the mobile phase is optimized to achieve good separation of this compound chloride from endogenous plasma components and the internal standard. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: The UV detector is set to a wavelength where this compound chloride exhibits maximum absorbance.

-

Quantification: A calibration curve is constructed by analyzing standard solutions of this compound chloride of known concentrations. The concentration in the unknown samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve. The linear range for one such assay was 0.03-2.04 mg/L, with recoveries exceeding 95%.[3]

Mandatory Visualizations

Signaling Pathway

This compound chloride exerts its anti-inflammatory effects by modulating key signaling cascades. One of the well-established mechanisms is the inhibition of the Lipopolysaccharide (LPS)-induced inflammatory response through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6]

Experimental Workflow

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study of this compound chloride.

Conclusion and Future Directions

The pharmacokinetic profile of this compound chloride is characterized by passive intestinal absorption, rapid and widespread tissue distribution, and extensive metabolism, which collectively contribute to its low oral bioavailability. The quantitative data from preclinical models, particularly rabbits, provides a foundational understanding of its disposition in a biological system.

Future research should focus on several key areas to advance the clinical translation of this compound chloride. The development and rigorous testing of novel drug delivery systems are essential to overcome its solubility and bioavailability challenges. Comprehensive metabolic profiling is required to identify all major metabolites and to better understand their pharmacological activity and potential for drug-drug interactions. Further pharmacokinetic studies in different species, including oral administration protocols, will be crucial to establish a more complete picture of its ADME properties and to enable accurate dose-scaling for human studies. Addressing these challenges will be pivotal in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. This compound chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on pharmacokinetics of this compound chloride in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound chloride inhibits LPS-induced inflammatory cytokines production via MAPK and NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Toxicological Profile of Nitidine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitidine chloride, a natural benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has garnered significant interest for its potent anti-tumor activities. However, a comprehensive understanding of its toxicological profile is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the known toxicological properties of this compound chloride, summarizing acute and in vitro toxicity data, detailing mechanisms of toxicity, and outlining its effects on specific organ systems. The available data indicates that while this compound chloride demonstrates considerable cytotoxicity against various cancer cell lines, it also presents potential for cardiotoxicity, nephrotoxicity, and hepatotoxicity. This document aims to consolidate the current knowledge to inform future research and development.

Acute Toxicity

Quantitative data on the acute toxicity of this compound chloride is limited. The primary available metric is the median lethal dose (LD50) determined in mice via intravenous administration.

Table 1: Acute Toxicity of this compound Chloride

| Species | Route of Administration | LD50 Value | Reference |

| Mice | Intravenous (tail vein) | 19.999 mg/kg | [1] |

In Vitro Cytotoxicity

This compound chloride has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line, incubation time, and assay method.

Table 2: In Vitro Cytotoxicity of this compound Chloride (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference(s) |

| A549 | Lung Cancer | 48 | 4.3 ± 0.2 | [2] |

| A549 | Lung Cancer | 72 | ~6.0 | [3] |

| H1299 | Lung Cancer | 72 | ~6.0 | [3] |

| H460 | Lung Cancer | 72 | ~1.5 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 10.1 - 50 | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified | |

| HSC-3 | Oral Cancer | Not Specified | 0.1 - 10 | [5] |

| HSC-4 | Oral Cancer | Not Specified | 0.1 - 10 | [5] |

| 786-O | Renal Cancer | 24 | 8 - 16 | [6] |

| A498 | Renal Cancer | 24 | 8 - 16 | [6] |

| MCF-7 | Breast Cancer | Not Specified | 7.28 ± 0.36 | [7][8] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [9] |

| A2780 | Ovarian Cancer | 48 | Not Specified | [10] |

| SKOV3 | Ovarian Cancer | 48 | Not Specified | [10] |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [7] |

| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | [4] |

| U251 | Glioblastoma | 24 | ~50 | [11] |

| U87 | Glioblastoma | 24 | ~50 | [11] |

| DU145 | Prostate Cancer | 72 | ~3.0 | [12] |

| PC-3 | Prostate Cancer | 72 | ~8.0 | [12] |

| THP-1 | Leukemia | 24 | 9.24 | [13] |

| Jurkat | Leukemia | 24 | 4.33 | [13] |

| RPMI-8226 | Multiple Myeloma | 24 | 28.18 | [13] |

| LO2 | Normal Liver Cell Line | Not Specified | 3.48 ± 0.49 | [7][8] |

| HEK-293 | Human Embryonic Kidney | Not Specified | Not Specified | [14] |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.

Organ-Specific Toxicity

Preclinical studies have indicated that this compound chloride may induce toxicity in the heart, kidneys, and liver.[14][15]

Cardiotoxicity

-

Observations : Administration of this compound chloride has been shown to induce dose-dependent cardiac hypertrophy and dysfunction in mice.[5][16] In studies involving beagles, middle and high doses led to mortality.[5][16]

-

Mechanism : The cardiotoxic effects of this compound chloride are linked to the downregulation of autophagy.[5][10] It is proposed that this compound chloride targets and inhibits ATG4B (Autophagy Related 4B Cysteine Peptidase), a key enzyme in the autophagy pathway, leading to reduced autophagy levels and subsequent cardiac hypertrophy.[5][10] The accumulation of this compound chloride in the heart is reportedly mediated by organic cation transporters OCT1 and OCT3.[17]

Nephrotoxicity

-

Observations : this compound chloride has been shown to inhibit the proliferation of human embryonic kidney cells (HEK-293), indicating potential for kidney toxicity.[14]

-

Mechanism : The nephrotoxicity of this compound chloride is thought to be mainly due to its interaction with renal transporters.[17] It is a high-affinity substrate for organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein 1 (MATE1).[14] This may lead to extensive renal uptake mediated by OCT2 and inefficient tubular secretion by MATE1, resulting in intracellular accumulation and cytotoxicity.[17]

Hepatotoxicity

-

Observations : Studies have indicated that this compound chloride exhibits toxicity towards liver cells.[15] A study comparing its effect on a normal liver cell line (LO2) and a breast cancer cell line (MCF-7) showed a higher IC50 value for the liver cells, suggesting some level of selectivity, though toxicity was still present.[7][8]

-

Mechanism : The hepatotoxicity of this compound chloride may be related to its transport and metabolism in the liver. It has been identified as a substrate for organic cation transporters hOCT1 and hOCT3, as well as the cytochrome P450 enzyme CYP3A4.[17] Formulation of this compound chloride in a supramolecular complex has been shown to alleviate its hepatotoxicity in vitro, suggesting that altering its cellular uptake can modulate its toxic effects.[7][8]

Mechanisms of Cytotoxicity and Apoptosis

The primary mechanism of this compound chloride's anti-tumor effect and a significant contributor to its toxicity is the induction of programmed cell death (apoptosis) and the modulation of cellular processes like autophagy and reactive oxygen species (ROS) production.

Induction of Apoptosis

This compound chloride induces apoptosis in cancer cells through the modulation of multiple signaling pathways. This involves the upregulation of pro-apoptotic proteins (such as Bax, cleaved caspase-3, -9, and PARP) and the downregulation of anti-apoptotic proteins (like Bcl-2).[7][8][9]

The key signaling pathways implicated in this compound chloride-induced apoptosis include:

-

STAT3 Pathway : this compound chloride inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively activated in cancer cells, leading to the suppression of tumor growth and induction of apoptosis.[5][9][18][19]

-

ERK Pathway : It has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway, which is involved in cell proliferation and survival.[7][8]

-

Akt/mTOR Pathway : this compound chloride can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[10][11][20] Inhibition of this pathway contributes to both apoptosis and autophagy.[10]

Role of Reactive Oxygen Species (ROS)

This compound chloride has been shown to increase the levels of intracellular Reactive Oxygen Species (ROS) in some cancer cells.[21] While ROS are essential for normal cellular signaling, excessive levels can lead to oxidative stress, cellular damage, and apoptosis. This suggests that the induction of ROS may be one of the mechanisms contributing to its cytotoxic effects. Conversely, in other contexts, this compound Chloride has been noted for its anti-oxidative properties by scavenging ROS.[2] This dual role may be cell-type and context-dependent.

Genotoxicity and Carcinogenicity

There is a lack of publicly available data on the genotoxicity (e.g., Ames test) and long-term carcinogenicity of this compound chloride. Such studies are crucial for a complete safety assessment.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment : Treat cells with various concentrations of this compound chloride (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft and Toxicity Evaluation

This protocol describes a general workflow for assessing the anti-tumor efficacy and observing potential toxicity of this compound chloride in a mouse xenograft model.

-

Animal Model : Use immunodeficient mice (e.g., nude mice).

-

Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., HSC3 oral cancer cells) into the flank of each mouse.[22]

-

Treatment Regimen : Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound chloride (e.g., 10 mg/kg/day) via intraperitoneal injection five times a week for a specified duration (e.g., 24 days).[22] The control group receives the vehicle (e.g., 0.1% DMSO).[22]

-

Monitoring :

-

Tumor Growth : Measure tumor dimensions with calipers regularly and calculate tumor volume.

-

Body Weight : Monitor and record the body weight of each animal as an indicator of general health and toxicity.[23]

-

Clinical Observations : Observe animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity.

-

-

Endpoint Analysis : At the end of the study, euthanize the animals and perform the following:

-

Tumor Excision : Excise the tumors and measure their final weight and volume.

-

Organ Collection : Collect major organs (liver, kidneys, heart, spleen, etc.) for weight analysis and histopathological examination to assess for any signs of toxicity.[22]

-

Blood Collection : Collect blood samples for hematological and serum biochemistry analysis to evaluate organ function.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways in this compound Chloride-Induced Apoptosis

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 2. Pathologic findings in the stomachs of rats treated with the H2-receptor antagonist tiotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound chloride suppresses NEDD4 expression in lung cancer cells | Aging [aging-us.com]

- 4. oecd.org [oecd.org]

- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 6. researchgate.net [researchgate.net]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. oecd.org [oecd.org]

- 9. This compound chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Chronic toxicity study of rathis compound hydrochloride orally administered in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dtsc.ca.gov [dtsc.ca.gov]

- 13. Comparison of the Ways in Which this compound Chloride and Bufalin Induce Programmed Cell Death in Hematological Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemview.epa.gov [chemview.epa.gov]

- 15. iccffeed.org [iccffeed.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. oecd.org [oecd.org]

- 20. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]

- 21. researchgate.net [researchgate.net]

- 22. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

Exploring the Antimicrobial Potential of Nitidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidine, a naturally occurring benzophenanthridine alkaloid, has garnered significant attention for its diverse pharmacological activities, including notable anticancer and anti-inflammatory properties. Emerging research has also highlighted its potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial properties, consolidating available data on its spectrum of activity, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapeutics.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent exploration of new chemical entities with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial drugs, and plant-derived alkaloids, such as this compound, represent a promising avenue for innovation. This compound chloride, the salt form of this compound, is isolated from plants of the Zanthoxylum genus and has demonstrated a range of biological effects. While its anticancer activities have been extensively studied, its antimicrobial potential is an area of growing interest. This document synthesizes the existing scientific literature on the antibacterial, antifungal, and antiviral properties of this compound, with a focus on quantitative data and experimental methodologies to facilitate further research and development.

Antimicrobial Spectrum and Potency

The antimicrobial activity of this compound has been evaluated against a variety of microorganisms, including bacteria, fungi, and protozoa. The potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity

Data on the antibacterial activity of this compound is still emerging. While comprehensive MIC tables across a wide range of bacterial species are not extensively available in the public domain, preliminary studies suggest potential activity. Further research is required to fully characterize its antibacterial spectrum.

Antifungal Activity

This compound has demonstrated notable antifungal properties against several pathogenic fungi.

Table 1: Antifungal Activity of this compound Chloride

| Fungal Species | MIC (µg/mL) | Reference |

| Cryptococcus neoformans | >100 | [1] |

| Candida albicans | Not specified | |

| Various Yeast Strains | Not specified | [1] |

Note: The available literature indicates antifungal activity, but specific MIC values for a broad range of fungi are not consistently reported. The MIC for Cryptococcus neoformans was found to be greater than 100 µg/mL in one study, suggesting lower potency against this specific strain under the tested conditions[1].

Antiprotozoal Activity

This compound has shown significant activity against the malaria parasite, Plasmodium falciparum.

Table 2: Antiplasmodial Activity of this compound Chloride

| Parasite Strain | IC₅₀ (µM) | Reference |

| Plasmodium falciparum (CQ-sensitive) | Not specified | [2] |

| Plasmodium falciparum (CQ-resistant) | Not specified | [2] |

Note: One study reported an in vitro IC₅₀ of 18 ± 7 μM for the inhibition of β-haematin formation, a crucial process for the malaria parasite's survival[2].

Antiviral Activity

The antiviral properties of this compound are not yet well-documented in publicly available scientific literature.

Mechanisms of Antimicrobial Action

The mechanisms by which this compound exerts its antimicrobial effects are multifaceted and appear to vary depending on the target organism. Much of the current understanding is extrapolated from studies on its anticancer activity.

Inhibition of Nucleic Acid and Protein Synthesis

One of the proposed mechanisms of action for this compound is the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription[3]. By stabilizing the topoisomerase I-DNA complex, this compound can lead to DNA strand breaks and ultimately cell death. This mechanism is a key aspect of its anticancer effects and may contribute to its antimicrobial activity.

Disruption of Cellular Signaling Pathways

This compound has been shown to modulate several critical intracellular signaling pathways, which could be pertinent to its antimicrobial effects.

-

STAT3 Signaling Pathway: this compound is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[2]. STAT3 plays a role in the virulence and survival of some pathogens, and its inhibition could represent a novel antimicrobial strategy.

-

ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another target of this compound. This pathway is involved in various cellular processes, and its disruption could interfere with microbial growth and proliferation.

-

Akt Signaling Pathway: this compound has been observed to suppress the Akt signaling pathway, which is crucial for cell survival and metabolism in many organisms.

Inhibition of Biofilm Formation

The effect of this compound on microbial biofilm formation is an area that requires further investigation. Biofilms are structured communities of microorganisms that exhibit increased resistance to antimicrobial agents. Compounds that can inhibit biofilm formation or disrupt existing biofilms are of significant therapeutic interest.

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of antimicrobial compounds. The following are detailed protocols for key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound chloride stock solution

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

Procedure:

-

Prepare serial twofold dilutions of the this compound chloride stock solution in the appropriate culture broth in the wells of a 96-well plate. The typical final volume in each well is 100 µL.

-

Prepare the microbial inoculum by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the culture broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (except the negative control) with the diluted microbial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth (turbidity).

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Bacterial inoculum

-

This compound chloride

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

Procedure:

-

Add 100 µL of sterile broth containing various concentrations of this compound to the wells of a 96-well plate.

-

Inoculate each well with 100 µL of a diluted overnight bacterial culture (e.g., to a final OD₆₀₀ of 0.05).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

After incubation, discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

-

Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain and air-dry.

-

Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial properties, particularly against certain fungi and the malaria parasite. Its multifaceted mechanism of action, potentially involving the inhibition of key cellular enzymes and signaling pathways, makes it an attractive candidate for further investigation. However, to fully realize its therapeutic potential, several key areas require further research:

-

Comprehensive Spectrum Analysis: A systematic evaluation of this compound's MICs against a broad panel of clinically relevant bacteria and fungi is essential.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets involved in its antimicrobial activity against different pathogens will be crucial for optimization and development.

-

Biofilm and Resistance Studies: Investigating its efficacy against microbial biofilms and its potential to select for resistant mutants is critical for assessing its long-term viability as a therapeutic.

-

In Vivo Efficacy and Toxicology: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for various infectious disease models.

References

Understanding the Role of Nitidine as a Topoisomerase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidine is a naturally occurring benzophenanthridine alkaloid that has garnered significant attention for its potential as an anticancer agent. Its primary mechanism of action involves the inhibition of DNA topoisomerases, crucial enzymes that regulate the topology of DNA during various cellular processes. This technical guide provides a comprehensive overview of this compound's role as a topoisomerase inhibitor, detailing its mechanism of action, inhibitory concentrations, and its impact on cellular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize topoisomerase inhibitors and presents visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound and Topoisomerase Inhibition

This compound is a quaternary ammonium (B1175870) alkaloid derived from plants of the genus Zanthoxylum. It exhibits a range of biological activities, with its anticancer properties being of particular interest. A key molecular target of this compound is the family of DNA topoisomerases.

Topoisomerases are nuclear enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone, allowing for the passage of another DNA segment through the break, followed by religation of the broken strands. There are two main types of topoisomerases:

-

Topoisomerase I (Topo I): Creates single-strand breaks in DNA.

-

Topoisomerase II (Topo II): Creates double-strand breaks in DNA.

Topoisomerase inhibitors are compounds that interfere with the catalytic cycle of these enzymes. They are broadly classified into two categories:

-

Topoisomerase poisons: These agents stabilize the transient covalent complex formed between the topoisomerase and DNA, known as the cleavage complex. This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.

-

Topoisomerase catalytic inhibitors: These compounds inhibit the enzyme's activity without stabilizing the cleavage complex.

This compound has been characterized primarily as a topoisomerase I poison, although it also exhibits inhibitory effects on topoisomerase II at higher concentrations.

Mechanism of Action of this compound as a Topoisomerase Inhibitor

This compound exerts its cytotoxic effects by acting as a topoisomerase I poison. Similar to the well-characterized topoisomerase I inhibitor camptothecin (B557342), this compound stabilizes the covalent binary complex formed between topoisomerase I and DNA. This stabilization prevents the religation of the single-strand break, leading to the accumulation of DNA lesions. When a replication fork encounters this stabilized cleavage complex, it results in a double-strand break, a highly cytotoxic event that can initiate apoptotic cell death.

The effects of this compound on topoisomerase I are readily apparent at concentrations ranging from 0.15 to 0.3 µM.[1] While its primary target is Topo I, this compound also demonstrates moderate inhibition of topoisomerase II-mediated DNA unknotting, but only at high concentrations, around 40 µM.[1]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound against topoisomerases and various cancer cell lines.

Table 1: Inhibitory Concentrations of this compound against Topoisomerases

| Enzyme Target | Organism/Source | Assay Type | Inhibitory Concentration | Reference |

| Topoisomerase I | Calf Thymus | Stabilization of Covalent Complex | 0.15 - 0.3 µM | [1] |

| Topoisomerase II | Calf Thymus | DNA Unknotting | Moderate inhibition at 40 µM | [1] |

Table 2: Potency of this compound Compared to Other Topoisomerase Inhibitors

| Compound Class | Relative Potency in Inducing Topo I-mediated DNA Breakage | Reference |

| Methylenedioxycamptothecin analogs | > SN-38 | [2] |

| SN-38 | > 9-aminocamptothecin | [2] |

| 9-aminocamptothecin | > Topotecan and Camptothecin | [2] |

| Topotecan and Camptothecin | > This compound compounds | [2] |

Cellular Effects and Signaling Pathways Modulated by this compound

This compound's inhibition of topoisomerases triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis in cancer cells. Several key signaling pathways are implicated in mediating these effects.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a crucial mechanism for its anticancer activity.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Studies have indicated that this compound can suppress the ERK signaling pathway, contributing to its anti-proliferative effects.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell survival, proliferation, and angiogenesis. This compound has been found to inhibit the STAT3 signaling pathway, which is a key mechanism underlying its anticancer and anti-angiogenic properties.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a topoisomerase inhibitor.

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

-

This compound chloride (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Nuclease-free water

Procedure:

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

Varying concentrations of this compound chloride (or solvent for control)

-

Nuclease-free water to a final volume of 19 µL

-

-

Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

-

No Enzyme Control: A single fast-migrating band of supercoiled DNA.

-

Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

-

This compound-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.

Topoisomerase-mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase poison by stabilizing the cleavage complex, leading to an increase in DNA strand breaks.

Materials:

-

Human Topoisomerase I or II enzyme

-

Supercoiled plasmid DNA

-

Appropriate 10x Assay Buffer for the respective enzyme

-

This compound chloride

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

1% Agarose gel

-

DNA stain

Procedure:

-

Set up the reaction mixture as in the relaxation assay, including varying concentrations of this compound.

-

Incubate at 37°C for 30 minutes.

-

To trap the cleavage complex, add SDS to a final concentration of 1%.

-

Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the covalently bound topoisomerase.

-

Run the samples on a 1% agarose gel and visualize the DNA.

Analysis of Results:

-

An increase in the amount of nicked (for Topo I) or linear (for Topo II) DNA in the presence of this compound indicates stabilization of the cleavage complex.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound chloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound chloride for the desired time period (e.g., 24, 48, 72 hours). Include untreated and solvent-treated controls.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Analysis of Results:

-

A decrease in absorbance in this compound-treated wells compared to the control indicates a reduction in cell viability. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound chloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound chloride for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

Analysis of Results:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis for ERK and STAT3 Phosphorylation

This technique is used to detect changes in the phosphorylation status of specific proteins, indicating the activation or inhibition of signaling pathways.

Materials:

-

Cancer cell line

-

This compound chloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound chloride for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analysis of Results:

-

A decrease in the ratio of phosphorylated protein to total protein for ERK or STAT3 in this compound-treated cells indicates inhibition of these signaling pathways.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for its characterization.

Caption: this compound inhibits Topoisomerase I, leading to DNA damage and suppression of the ERK signaling pathway, ultimately inhibiting cell proliferation.

Caption: this compound inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent gene transcription related to cancer cell survival and proliferation.